Home > Products > Screening Compounds P98130 > DOTA di(tBu)ester
DOTA di(tBu)ester - 913542-71-9

DOTA di(tBu)ester

Catalog Number: EVT-6466360
CAS Number: 913542-71-9
Molecular Formula: C24H44N4O8
Molecular Weight: 516.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dy3+ complex with tri-tert-butyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

Compound Description: This compound is a complex of the lanthanide metal dysprosium (Dy3+) with a derivative of DOTA containing three tert-butyl ester groups. The complex undergoes irreversible stepwise hydrolysis, ultimately forming [Dy(DOTA)]- []. The hydrolysis rate constants and temperature sensitivity of paramagnetic chemical shifts have been determined for the initial complex and two hydrolysis intermediates [].

Relevance: This compound is structurally related to DOTA di(tBu)ester because it shares the same DOTA core structure. The difference lies in the number of tert-butyl ester groups; the Dy3+ complex has three, while DOTA di(tBu)ester, as the name suggests, has two. Despite this difference, both compounds are considered esters of DOTA and exhibit similar reactivity toward hydrolysis [].

1,4,7,10-tetra-azacyclododecan-1,4,7,10-tetra-azidoethylacetic acid (DOTAZA) esters

Compound Description: DOTAZA esters are tunable analogues of DOTA with azide groups incorporated into the side chains, allowing for further functionalization through click chemistry []. Like DOTA, DOTAZA forms stable complexes with various di- and trivalent metals, including Cu2+ and Gd3+ [].

Relevance: DOTAZA esters are structurally related to DOTA di(tBu)ester due to their shared DOTA core structure. The key difference lies in the side chains, with DOTAZA possessing azidoethyl groups instead of the tert-butyl esters found in DOTA di(tBu)ester []. This difference allows for distinct functionalization strategies but maintains their similar chelating properties toward metal ions [].

1-(5-Amino-3-aza-2-oxypentyl)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane (DO3A–tBu–NH2)

Compound Description: This compound is a DOTA derivative containing three tert-butyl ester groups and an amino-functionalized sidearm. It serves as a chelating agent for Gd3+, forming a complex used in the development of nanoparticle MRI contrast agents []. The placement of DO3A–tBu–NH2 within different polymeric structures significantly influences the relaxivity of the Gd3+ complex, highlighting the importance of precise molecular location for optimal contrast agent performance [].

Relevance: DO3A–tBu–NH2 is structurally similar to DOTA di(tBu)ester, sharing the DOTA core and the presence of tert-butyl ester groups. While DO3A–tBu–NH2 possesses three tert-butyl esters and an additional amino-functionalized sidearm, DOTA di(tBu)ester has two such ester groups. This structural similarity makes them both suitable for chelating metal ions, such as Gd3+, and highlights their potential in the development of MRI contrast agents [].

GdDOTA-4AMP

Compound Description: This compound is a gadolinium-based contrast agent with pH-dependent relaxivity [, ]. It has shown potential as a pH-sensitive agent in mapping pH changes in vivo, particularly in models of renal acidosis and brain tumors [, ].

Relevance: Although not explicitly stated as a derivative, GdDOTA-4AMP shares a direct structural relationship with DOTA di(tBu)ester through their common DOTA core. The primary difference lies in the side chains, where GdDOTA-4AMP features four aminomethylphosphonate groups, contributing to its pH sensitivity, while DOTA di(tBu)ester possesses two tert-butyl ester groups []. This shared core structure makes them both suitable for chelating Gd3+, but their distinct side chains lead to different applications, with GdDOTA-4AMP serving as a pH-sensitive contrast agent.

GdDOTA-4AMP-F

Compound Description: This compound is a bimodal MR-PET agent designed for quantitative pH imaging. It incorporates a fluorine atom (either 18F or 19F) into the structure of GdDOTA-4AMP []. Like its precursor, GdDOTA-4AMP-F exhibits pH-dependent relaxivity and shows promise for imaging pH changes in vivo, especially when combined with PET imaging for accurate concentration quantification [].

Relevance: GdDOTA-4AMP-F is structurally related to DOTA di(tBu)ester through their shared DOTA core. This compound is a modified version of GdDOTA-4AMP, incorporating a fluorine atom for PET imaging capabilities []. Both GdDOTA-4AMP-F and DOTA di(tBu)ester are capable of chelating Gd3+ due to their DOTA core, highlighting their relevance in contrast agent development.

Overview

DOTA di(tBu)ester, known chemically as 2,2′-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid, is a bifunctional chelating agent widely used in scientific research and medical applications. This compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various fields including chemistry, biology, and medicine. Its designation as a diester refers to the presence of two tert-butyl ester groups that protect the carboxylic acid functionalities during synthesis and application processes .

Source

DOTA di(tBu)ester is synthesized from cyclen (1,4,7,10-tetraazacyclododecane), which serves as a precursor. The compound is commercially available but can also be synthesized in laboratories using established methodologies. Its applications span across imaging techniques and therapeutic interventions, particularly in the context of radiolabeled biomolecules for diagnostic purposes .

Classification

DOTA di(tBu)ester belongs to the class of macrocyclic ligands known as tetraazamacrocycles. These compounds are notable for their chelating properties and are classified as bifunctional chelators due to their ability to bind both metal ions and biomolecules .

Synthesis Analysis

Methods

The synthesis of DOTA di(tBu)ester can be achieved through solid-phase synthesis techniques or solution-phase methods. A common approach involves the following steps:

  1. Preparation of Cyclen: Cyclen is functionalized with tert-butyl bromoacetate to protect the carboxylic acid groups.
  2. Formation of DOTA Framework: The cyclen derivative undergoes alkylation to introduce tert-butyl ester groups.
  3. Deprotection: The tert-butyl esters are removed using trifluoroacetic acid to yield DOTA di(tBu)ester .

Technical Details

The solid-phase synthesis method allows for high-throughput production and purification of DOTA di(tBu)ester without extensive chromatography. This method is particularly advantageous for preparing DOTA-linked peptides for imaging and therapeutic applications .

Molecular Structure Analysis

The molecular structure of DOTA di(tBu)ester features a tetraazacyclododecane core with two acetic acid functionalities at opposite ends. The presence of tert-butyl ester groups enhances its stability and solubility in organic solvents.

Structure Data

  • Molecular Formula: C22_{22}H42_{42}N4_{4}O6_{6}
  • Molecular Weight: 516.63 g/mol
  • Appearance: White powder
  • CAS Number: 913542-71-9 .
Chemical Reactions Analysis

Types of Reactions

DOTA di(tBu)ester participates in several key chemical reactions:

  1. Deprotection: The removal of tert-butyl esters under acidic conditions (e.g., using trifluoroacetic acid).
  2. Complexation: Formation of stable metal complexes with ions such as gallium, indium, and lutetium under mild heating conditions .

Common Reagents and Conditions

  • Deprotection Agent: Trifluoroacetic acid (TFA).
  • Metal Salts for Complexation: Gallium chloride (GaCl3_3), indium chloride (InCl3_3), lutetium chloride (LuCl3_3).
  • Conditions: Mild heating typically facilitates the complexation process .
Mechanism of Action

Process

DOTA di(tBu)ester functions primarily as a chelating agent that forms stable complexes with metal ions under physiological conditions. This property is crucial for its use in radiolabeling biomolecules for imaging studies.

Data on Pharmacokinetics

The compound exhibits rapid metabolism in biological systems, with excretion predominantly via the urinary route. Its mechanism involves binding to tumor-targeting peptides, enhancing their imaging capabilities through stable radiolabeling .

Result of Action

The effective radiolabeling facilitated by DOTA di(tBu)ester allows for precise imaging of tumors and other biological targets, significantly improving diagnostic accuracy .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic tert-butyl groups.
  • Stability: Stable under physiological conditions; inert complexes formed with metal ions.

Chemical Properties

  • Chelating Ability: High affinity for various metal ions.
  • Reactivity: Undergoes hydrolysis to release free carboxylic acids upon deprotection.

Relevant analyses confirm that DOTA di(tBu)ester maintains its structural integrity while effectively forming complexes necessary for its applications in biomedical research .

Applications

DOTA di(tBu)ester has diverse applications across several scientific domains:

  • Chemistry: Acts as a chelating agent for metal ion complexation.
  • Biology: Used in the labeling of peptides and proteins for imaging studies.
  • Medicine: Integral in positron emission tomography (PET) imaging and targeted radionuclide therapy.
  • Industry: Employed in developing diagnostic agents and therapeutic compounds for clinical use .
Synthetic Methodologies for DOTA di(tBu)ester and Derivatives

Solid-Phase Synthesis Approaches for DOTA-Peptide Conjugates

Solid-phase peptide synthesis (SPPS) has revolutionized the preparation of DOTA-peptide conjugates by enabling precise site-specific incorporation of the chelator. DOTA-di(tBu)ester (chemical name: 2,2′-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid; MW: 516.63 g/mol) serves as a key intermediate in these approaches due to its two free carboxylic acid functions that facilitate direct coupling to peptide sequences [1]. This bifunctional chelating agent can be efficiently integrated during Fmoc-based SPPS using standard coupling reagents such as HOAt, TBTU, and DIPEA, with optimized protocols achieving >99% conversion rates while suppressing side product formation to <25% .

The strategic incorporation occurs through the carboxylic acid moieties of DOTA-di(tBu)ester, which are activated in situ to form amide bonds with primary amines on resin-bound peptides. This approach maintains the acid-sensitive tert-butyl ester protections on the remaining two carboxylic arms of the DOTA macrocycle, preserving them for subsequent metal coordination after deprotection. The orthogonality of this protection scheme allows for selective deprotection while the peptide remains anchored to the solid support, enabling efficient purification of intermediates before final cleavage [1] . A critical advantage of this methodology is the significant reduction in excess reagent requirements compared to solution-phase conjugation, making the process more cost-effective for producing radiopharmaceutical precursors.

Table 1: Coupling Reagents for DOTA-di(tBu)ester Incorporation in SPPS

Coupling ReagentActivation MechanismConversion EfficiencyMajor Side Products
TBTU/DIPEAForms active ester>95%Diacylurea derivatives
HOAt/DICForms acyloxyphosphonium>99%<1% N-acylurea
HATU/DIPEAForms aminium species>99%<1% epimerization

Cyclen-Based Macrocyclization Strategies for In-Situ DOTA Formation

Cyclen (1,4,7,10-tetraazacyclododecane) serves as the foundational macrocycle for constructing DOTA derivatives directly on solid supports, offering a cost-effective alternative to commercial DOTA-tris(tBu ester) reagents. This approach circumvents the purity issues often associated with commercial DOTA-tris(tBu ester), which typically contains impurities including dialkylated (517 m/z) and tetra-alkylated cyclen (629 m/z) byproducts that can compromise radiopharmaceutical efficacy [2]. The three-step solid-phase methodology begins with: (1) N-terminus acylation of the peptide-resin using bromoacetic acid activated in situ with HOBt/DIC; (2) nucleophilic displacement of bromide by cyclen's amines; and (3) controlled trialkylation of the remaining cyclen amines with tert-butyl bromoacetate [2] .

This strategy enables efficient in-situ formation of the DOTA structure while the peptide remains anchored to the resin. The stepwise alkylation approach provides superior control over regioselectivity compared to single-step conjugation of pre-formed DOTA derivatives. Studies have demonstrated that bombesin peptides functionalized with DOTA prepared via this cyclen route exhibit identical receptor binding affinities (low nanomolar range) and comparable in vivo tumor targeting profiles (2.32% ID/g at 1h post-injection) to those prepared with commercial DOTA-tris(tBu ester), validating the synthetic approach [2]. The methodology also allows for versatile spacer integration between the peptide sequence and the developing chelator complex, enabling optimization of pharmacokinetic properties through rational spacer design.

Optimization of tert-Butyl Ester Protection/Deprotection Protocols

The acid-sensitive tert-butyl ester groups in DOTA-di(tBu)ester serve as crucial protecting groups during conjugation and peptide elongation steps, preventing unwanted coordination of the carboxylic acid functions with metal ions or participation in side reactions. Optimal deprotection protocols have been extensively studied to balance complete removal of these protecting groups against potential peptide degradation. Trifluoroacetic acid (TFA) remains the reagent of choice for simultaneous resin cleavage and tert-butyl deprotection, typically employing cocktails containing 90-95% TFA with scavengers such as triisopropylsilane (TIS) and water to prevent carbocation-mediated side reactions [3] [7].

The kinetics and completeness of deprotection are highly concentration-dependent, with studies revealing that extended treatment times (>3 hours) in concentrated TFA may lead to peptide backbone degradation, particularly for sequences containing oxidation-prone residues. Alternative approaches include selective saponification using mild bases like lithium hydroxide in THF/water mixtures, which specifically cleaves the tert-butyl esters while leaving methyl or ethyl ester protections intact for orthogonal deprotection sequences. This selectivity is particularly valuable for complex DOTA-peptide constructs requiring sequential metalation at different stages. After deprotection, the resulting DOTA-tetraacetic acid moiety exhibits extraordinary affinity for trivalent radiometals including ⁶⁸Ga³⁺ and ¹⁷⁷Lu³⁺, forming thermodynamically stable and kinetically inert complexes essential for diagnostic and therapeutic applications [3] [9].

Improved Multi-Step Alkylation Protocols for Cyclen Functionalization

Traditional monoalkylation of cyclen suffers from poor regioselectivity and undesirable polyalkylation byproducts. Advanced protocols have been developed to address these limitations through controlled stepwise functionalization. The key innovation involves sequential alkylation cycles using bromoacetate derivatives with differential protecting group strategies [3] [7]. Initial alkylation typically targets one nitrogen with bromoacetic acid protected as tert-butyl ester, followed by purification of the monoalkylated intermediate before proceeding to subsequent alkylations. This approach significantly reduces symmetric dialkylation (a major impurity in traditional one-pot reactions) and enables asymmetric functionalization patterns essential for creating heterobifunctional chelators [3].

Reaction temperature and stoichiometry critically influence the distribution of alkylation products. Maintaining the reaction at 0-4°C during bromoacetate addition suppresses uncontrolled exothermic reactions that promote dialkylation. Strict control of bromoacetate equivalents (1.05-1.2 equivalents per alkylation step) combined with slow addition over 1-2 hours further enhances monoalkylation selectivity. For DOTA-di(tBu)ester synthesis specifically, the optimal sequence involves: (1) monoalkylation with tert-butyl bromoacetate; (2) purification of the 1,7-disubstituted intermediate; and (3) dialkylation at the 4,10-positions to yield the desired isomerically pure product [3] [7]. These refined protocols have demonstrated significant improvements in overall yield (from <40% to >75%) and HPLC purity (from ~85% to >98%) compared to conventional single-step alkylation methods.

Comparative Analysis of Solution-Phase vs. Solid-Phase Synthetic Routes

The choice between solution-phase and solid-phase synthetic routes for DOTA-peptide conjugates involves critical trade-offs in purity, scalability, and synthetic flexibility. Solution-phase conjugation of pre-synthesized peptides with DOTA-di(tBu)ester requires careful amino group protection schemes and typically employs a molar excess of activated DOTA derivative (5-10 equivalents) to drive the reaction to completion [1] [9]. This approach often necessitates extensive purification via preparative HPLC to remove excess DOTA reagents and various positional isomers, particularly for peptides containing multiple lysine residues. The purification challenges become more pronounced with hydrophobic peptides that exhibit poor solubility in aqueous-organic mixtures commonly used for reversed-phase chromatography [9].

In contrast, solid-phase routes enable site-specific incorporation of DOTA-di(tBu)ester during peptide chain elongation, with the resin matrix providing a pseudo-dilution effect that minimizes intermolecular side reactions. This approach eliminates the need for large excesses of expensive DOTA derivatives, significantly reducing material costs [2] . Comparative studies on bombesin analogs revealed that solid-phase synthesized DOTA-peptides consistently demonstrated higher radiochemical purity (typically >95% vs. 85-90% for solution-phase conjugates) and superior batch-to-batch reproducibility in radiolabeling characteristics. However, solution-phase routes retain advantages for conjugating DOTA to acid-sensitive peptides that cannot withstand the harsh TFA cleavage conditions required in SPPS, and for modifying peptides synthesized via recombinant methods where solid-phase approaches are impractical [1] [2] .

Table 2: Performance Comparison of Solution-Phase vs. Solid-Phase Synthetic Routes

ParameterSolution-Phase ConjugationSolid-Phase Conjugation
DOTA reagent excess5-10 equivalents1.5-3 equivalents
Typical purity85-90% (requires extensive HPLC)>95% (after cleavage)
Lysine selectivityLow (random acylation)High (site-specific)
ScalabilityLimited by purification challengesHighly scalable
Acid-sensitive peptidesCompatibleProblematic (TFA cleavage)
Production costHigh (reagent + purification)Moderate

Properties

CAS Number

913542-71-9

Product Name

DOTA di(tBu)ester

IUPAC Name

2-[7-(carboxymethyl)-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C24H44N4O8

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C24H44N4O8/c1-23(2,3)35-21(33)17-27-11-7-25(15-19(29)30)9-13-28(18-22(34)36-24(4,5)6)14-10-26(8-12-27)16-20(31)32/h7-18H2,1-6H3,(H,29,30)(H,31,32)

InChI Key

WRUJMBQKNNMUAY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)OC(C)(C)C)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)OC(C)(C)C)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.